molecular formula C12H10BrNOS B2431026 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 71338-62-0

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

Cat. No. B2431026
CAS RN: 71338-62-0
M. Wt: 296.18
InChI Key: GSDSMPMKVBKTCM-UHFFFAOYSA-N
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Description

“4’-Bromoacetophenone” is an important organic synthesis intermediate, widely used in synthetic medicine, pesticides, dyes, flavors and fragrances, perfumes, Intermediates of Liquid Crystals etc .

Physical and Chemical Properties The compound is white to light yellow crystals. It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water. It is easy to volatilize with water vapor . The molecular formula is C8H7BrO and the molecular weight is 199.04 . The melting point is 108-110 °C (lit.), and the boiling point is 255 °C (lit.) .

Scientific Research Applications

1. Potential Antioxidant Applications Derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one have been studied for their potential antioxidant activities. QSAR-analysis indicated that molecular descriptors such as polarisation, dipole moment, lipophilicity, and energy parameters significantly influence the antioxidant activity. The study suggests these derivatives can be considered for de novo design of new potential antioxidants (Drapak et al., 2019).

2. Antimicrobial and Antituberculosis Activity Research involving derivatives like 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles has shown promising antimicrobial and antituberculosis activities. These compounds have demonstrated effective inhibition against various bacterial, fungal strains, and Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).

3. Anticancer Potential A study focusing on the synthesis of dihydropyrazolyl bisthiazoles from compounds like 2-bromo-1-(4-methyl-2-phenyl thiazol-5-yl)ethan-1-one revealed that some of these newly synthesized compounds exhibited significant anticancer activity against MCF-7 cancer cell line. Molecular docking studies were also conducted to understand the interaction of these compounds with probable target proteins (Varluvothu et al., 2022).

4. Corrosion Inhibition for Iron Some thiazole derivatives, including those related to the 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one structure, have been investigated for their corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations suggest that these compounds are promising candidates for protecting iron against corrosion (Kaya et al., 2016).

Safety and Hazards

The compound has been classified as a hazard under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSMPMKVBKTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

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